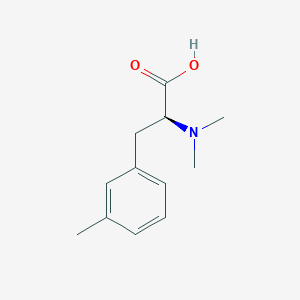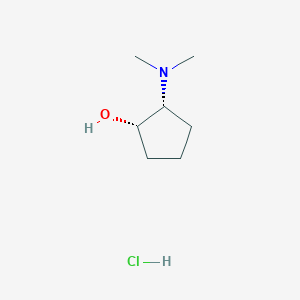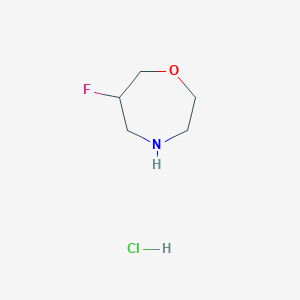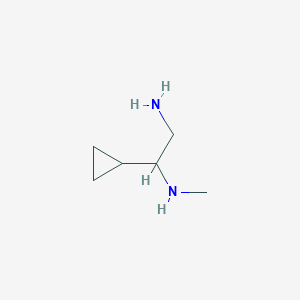
(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid is a chiral compound with a specific stereochemistry at the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and dimethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-methylbenzaldehyde and dimethylamine under acidic conditions.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to form the corresponding amine.
Chiral Resolution: The final step involves chiral resolution to obtain the (2S)-enantiomer of the compound. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the dimethylamino group.
Aplicaciones Científicas De Investigación
(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including chiral drugs and complex molecules.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule.
Industrial Applications: It is used in the production of fine chemicals and as a building block for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid: The enantiomer of the compound with opposite stereochemistry.
(2S)-2-(dimethylamino)-3-(4-methylphenyl)propanoic acid: A similar compound with a different position of the methyl group on the phenyl ring.
(2S)-2-(dimethylamino)-3-(3-chlorophenyl)propanoic acid: A compound with a chlorine substituent instead of a methyl group.
Uniqueness
(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid is unique due to its specific stereochemistry and the presence of a dimethylamino group, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceutical research and development.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-9-5-4-6-10(7-9)8-11(12(14)15)13(2)3/h4-7,11H,8H2,1-3H3,(H,14,15)/t11-/m0/s1 |
Clave InChI |
GMYUGWCMVHPYRA-NSHDSACASA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C[C@@H](C(=O)O)N(C)C |
SMILES canónico |
CC1=CC(=CC=C1)CC(C(=O)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13511208.png)







![3-chloro-4-(4-phenylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13511237.png)
![(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoicacid](/img/structure/B13511240.png)

![sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B13511247.png)
